molecular formula C9H18 B085954 1-Nonene CAS No. 124-11-8

1-Nonene

Cat. No. B085954
CAS RN: 124-11-8
M. Wt: 126.24 g/mol
InChI Key: JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Patent
US06787671B2

Procedure details

The results of the oxidation of the simple alkyl aromatic olefins to carboxylic acids using the process of the present invention are shown in Table 1 and FIGS. 7a and 7b. The process of the present invention oxidized both cis- and trans-stilbene (1 and 2) to two equivalents of benzoic acid (1a) in 95% yield. Trans-cinnamic acid (3), styrene (4), and methyl cinnamate (5) were also easily oxidized by the process of the present invention to 1a in 97%, 94% and 96% yields, respectively. Cyclohexene (6) was oxidized by the process of the present invention to the desired adipic acid (6a) but in a reduced yield, 50%, presumably due to its water solubility. However, cyclooctene (7) was easily oxidized by the process of the present invention to suberic acid (7a) with a yield of 82%. Additionally, simple alkyl olefins such as 1-decene (8), 1-nonene (9), and trans-2-nonene (10), all provided the appropriate alkyl carboxylic acids 8a, 9a, and 10a, respectively, in 93%, 90%, and 93% yields, respectively. Similarly, methyl oleate (11) provided a clean conversion to nonanoic acid (8a) and nonanedoic acid monomethyl ester (11a).
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Reaction Step One
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Reaction Step Eight
[Compound]
Name
7b
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Reaction Step Nine
[Compound]
Name
cis- and trans-stilbene
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Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:8](O)=O.[C:13](O)(=O)[C:14]1C=CC=CC=1.[C:22](O)(=O)/C=C/C1C=CC=CC=1.[CH2:33]=CC1C=CC=CC=1.C(OC)(=O)C=CC1C=CC=CC=1.C1CCCCC=1.C(O)(=O)CCCCC(O)=O.C1CCCCCCC=1>O>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:13][CH3:14].[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:22].[CH3:1]/[CH:2]=[CH:3]/[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:33]

Inputs

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C(C=CC1=CC=CC=C1)(=O)OC
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reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Three
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Smiles
C1=CCCCC1
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C(CCCCC(=O)O)(=O)O
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C(CCCCCCC(=O)O)(=O)O
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Smiles
C(\C=C\C1=CC=CC=C1)(=O)O
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Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yields

Outcomes

Product
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Type
product
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C=CCCCCCCCC
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product
Smiles
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product
Smiles
C\C=C\CCCCCC
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product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.